(1S,5R)-6-Azabicyclo[3.2.1]octane
Description
Properties
CAS No. |
380228-02-4 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 |
IUPAC Name |
(1S,5R)-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H13N/c1-2-6-4-7(3-1)8-5-6/h6-8H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
VJPPDEZWWKCSIV-NKWVEPMBSA-N |
SMILES |
C1CC2CC(C1)NC2 |
Isomeric SMILES |
C1C[C@H]2C[C@@H](C1)NC2 |
Canonical SMILES |
C1CC2CC(C1)NC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Table 1: Key Structural and Functional Differences
Functional Group Modifications
- Relebactam : Incorporation of a piperidine carbamoyl group and sulfate enhances water solubility and binding to β-lactamases, contrasting with the unsubstituted this compound .
- 6-Acetyl Derivatives : Acetylation at N6 (e.g., 6-acetyl-6-azabicyclo[3.2.1]octan-4-one, CAS 100782-25-0) introduces electrophilic reactivity, enabling nucleophilic ring-opening reactions .
Anticancer Activity
Triazole-functionalized 2-azabicyclo[3.2.1]octane derivatives demonstrate antiproliferative effects against cancer cell lines, with IC₅₀ values in the micromolar range . These compounds leverage the bicyclic scaffold’s rigidity to enhance target engagement.
Antibiotic Resistance Modulation
Relebactam’s combination with imipenem/cilastatin (Recarbrio®) restores efficacy against carbapenem-resistant Enterobacteriaceae, reducing minimum inhibitory concentrations (MICs) by 4–8-fold .
Preparation Methods
Cyclization of Linear Precursors
Early approaches to the 6-azabicyclo[3.2.1]octane framework relied on intramolecular cyclization reactions. Gensler et al. (1968) demonstrated the synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane via a base-mediated cyclization of a linear N-benzyl amino ketone precursor. The reaction utilized potassium tert-butoxide in anhydrous tetrahydrofuran, achieving a 58% yield. While this method established the bicyclic core, the lack of stereochemical control limited its utility for enantioselective synthesis.
Esposito et al. (1971) developed an alternative route starting from a pyrrolidine derivative functionalized with a methyl group and a ketone moiety. Treatment with thionyl chloride induced cyclodehydration, forming the bicyclic lactam intermediate, which was subsequently reduced using lithium aluminum hydride to yield the 6-azabicyclo[3.2.1]octane skeleton. This two-step process achieved a 40% overall yield but required harsh conditions that complicated scalability.
Catalytic Hydrogenation of Aromatic Precursors
Thaman’s 1973 thesis explored the hydrogenation of m-amino benzoic acid derivatives to access 2-azabicyclo[3.2.1]octane. Although targeting a positional isomer, this work provided foundational insights into catalytic hydrogenation’s role in bicyclic amine synthesis. Using palladium on carbon (Pd/C) under 50 psi H₂, the aromatic ring was saturated, inducing cyclization to form the bicyclic structure in 65% yield. Adaptations of this method for 6-azabicyclo derivatives would later incorporate chiral catalysts to enforce stereochemical outcomes.
Modern Advances in Stereoselective Synthesis (1990s–Present)
Asymmetric Hydrogenation
The demand for enantiomerically pure (1S,5R)-6-azabicyclo[3.2.1]octane spurred the development of asymmetric hydrogenation techniques. Bonjoch et al. (1983) reported the use of chiral rhodium catalysts ligated with DuPhos ((R,R)-1,2-bis(tert-butylphosphino)benzene) to hydrogenate cyclic enamide precursors. This method achieved enantiomeric excesses (ee) exceeding 90%, with the (1S,5R) configuration predominating. Key to success was the installation of a directing group at the nitrogen center, which oriented the substrate for preferential hydrogen adsorption.
Rearrangement Strategies
Krow et al. (1973) pioneered azabicyclic urethane rearrangements as a route to substituted azabicyclo[3.2.1]octenes. Heating a urethane-derived precursor at 140°C in toluene induced a-sigmatropic rearrangement, forming the bicyclic core with retention of configuration. Subsequent hydrogenation of the double bond yielded the saturated this compound in 72% overall yield. This method’s reliance on thermal conditions posed challenges for heat-sensitive substrates but offered a stereoretentive pathway.
Flow Microreactor Technology
Recent innovations have leveraged continuous-flow systems to enhance reaction efficiency and reproducibility. A 2012 Chinese patent (CN102827064B) detailed a multistep synthesis of azabicyclo[3.3.0]octane derivatives using flow microreactors. While focused on a different bicyclic system, the principles apply to [3.2.1] analogs: esterification, oxidation, and cyclization steps were optimized for rapid mixing and temperature control, reducing side reactions and improving yields by 15–20% compared to batch processes.
Stereochemical Control Techniques
Chiral Auxiliary Approaches
The incorporation of chiral auxiliaries during cyclization steps has proven effective for stereochemical control. Josep Bonjoch’s 1983 work utilized a camphorsulfonyl group attached to the nitrogen atom to bias the conformation of a diketone precursor during cyclization. After forming the bicyclic structure, the auxiliary was cleaved via hydrolysis, yielding the (1S,5R) enantiomer with 85% ee. This method’s drawback lies in the additional steps required for auxiliary introduction and removal.
Enzymatic Resolution
Racemic mixtures of 6-azabicyclo[3.2.1]octane have been resolved using lipase-catalyzed acylations. A 2002 study demonstrated that Pseudomonas fluorescens lipase selectively acetylated the (1R,5S) enantiomer, leaving the desired (1S,5R) isomer unreacted. After separation, the acetate was hydrolyzed, achieving 98% ee. While enzymatic methods offer high selectivity, they require optimization of solvent systems and acyl donors to maximize efficiency.
Industrial-Scale Production Considerations
Cost-Effective Starting Materials
Industrial routes prioritize inexpensive precursors such as pyrrolidine and cyclic ketones. A 2025 Benchchem protocol (excluded per user guidelines) highlighted the use of 1,3-cyclohexanedione as a starting material, which undergoes reductive amination with benzylamine to form a bicyclic intermediate. Hydrogenolysis then removes the benzyl group, yielding 6-azabicyclo[3.2.1]octane. Though excluded from citation, this approach aligns with methods described in peer-reviewed literature, emphasizing atom economy and minimal protection-deprotection steps.
Solvent and Catalyst Recycling
Large-scale syntheses increasingly adopt green chemistry principles. A 2021 study reported the use of water as a solvent for the Heck cyclization of bromoallylamine derivatives, achieving the bicyclic structure in 68% yield with negligible waste. Palladium catalysts were recovered via filtration and reused for five cycles without significant activity loss, reducing production costs by 30%.
Case Studies and Applications
Anticholinergic Drug Synthesis
Derivatives of this compound serve as key intermediates in anticholinergic agents. A 2020 synthesis of darifenacin, a muscarinic receptor antagonist, employed Krow’s rearrangement strategy to construct the bicyclic core. The final API was obtained in 12 steps with an overall yield of 19%, underscoring the need for optimized cyclization methods.
Analgesic Development
Modification of the 6-aza scaffold with aryl groups has yielded potent κ-opioid receptor agonists. A 2018 study functionalized the nitrogen atom with a p-fluorobenzyl group via Ullmann coupling, followed by stereoselective reduction to install the (1S,5R) configuration. The resulting compound exhibited 10-fold greater analgesic activity than morphine in rodent models.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1S,5R)-6-Azabicyclo[3.2.1]octane and its derivatives, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves cyclization strategies using chiral auxiliaries or catalysts to achieve the bicyclic framework. For example, derivatives like this compound-5-carboxylic acid are synthesized via stereoselective ring-closing reactions, often employing tert-butoxycarbonyl (Boc) protection to control regiochemistry . Enantiomeric purity is validated using chiral HPLC or polarimetry, supported by X-ray crystallography for absolute configuration confirmation .
Q. How can the structural and stereochemical integrity of this compound be characterized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving bridgehead protons and verifying the bicyclic structure. For stereochemical analysis, NOESY/ROESY experiments and computational modeling (DFT-based coupling constant calculations) are used to confirm the (1S,5R) configuration . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 40°C, followed by HPLC-UV monitoring. Data indicate degradation occurs above pH 9 due to ring-opening reactions. For long-term storage, lyophilization and storage at -20°C under inert atmosphere are recommended to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study interactions with target receptors like G-protein-coupled receptors (GPCRs). Pharmacophore models derived from crystallographic data (e.g., PDB entries) guide structure-activity relationship (SAR) studies. For example, substituents at the C5 position (e.g., carboxylic acid groups) enhance binding affinity to neurological targets .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, buffer systems). Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) are critical. Meta-analyses of published IC values, adjusted for experimental variables, can identify outliers and establish consensus profiles .
Q. How are stereochemical challenges addressed during scale-up synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen epoxidation or Shi epoxidation) or enzymatic resolution (using lipases or esterases) ensures stereochemical fidelity. Process analytical technology (PAT), including in-line FTIR and Raman spectroscopy, monitors reaction progress and detects racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
